REACTION_CXSMILES
|
Cl[C:2]1[C:7]([C:8]([O:10]CC)=[O:9])=[CH:6][N:5]=[C:4]([S:13][CH3:14])[N:3]=1.[CH3:15][O-:16].[Na+].[OH-].[Na+]>CO.O>[CH3:15][O:16][C:2]1[C:7]([C:8]([OH:10])=[O:9])=[CH:6][N:5]=[C:4]([S:13][CH3:14])[N:3]=1 |f:1.2,3.4|
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Name
|
|
Quantity
|
24.4 g
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Type
|
reactant
|
Smiles
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ClC1=NC(=NC=C1C(=O)OCC)SC
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Name
|
sodium methoxide
|
Quantity
|
11.4 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
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Name
|
|
Quantity
|
125 mL
|
Type
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solvent
|
Smiles
|
CO
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Control Type
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AMBIENT
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Type
|
CUSTOM
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Details
|
The reaction mixture was stirred at rt for 5 h
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
STIRRING
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Details
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It was then stirred at the same temperature for an additional 1 h
|
Duration
|
1 h
|
Type
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CONCENTRATION
|
Details
|
The reaction mixture was concentrated to half of the volume
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Type
|
EXTRACTION
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Details
|
The reaction was extracted with EtOAc (5×200 mL)
|
Type
|
WASH
|
Details
|
the organic layer was washed with brine (200 mL)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=NC(=NC=C1C(=O)O)SC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 19.28 g | |
YIELD: PERCENTYIELD | 92% | |
YIELD: CALCULATEDPERCENTYIELD | 91.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |